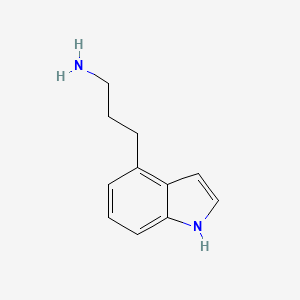

3-(1H-indol-4-yl)propan-1-amine

Beschreibung

3-(1H-Indol-4-yl)propan-1-amine is a synthetic amine derivative featuring an indole ring substituted at the 4-position with a three-carbon chain terminating in a primary amine group. The indole scaffold is a privileged structure in drug discovery due to its resemblance to endogenous neurotransmitters like serotonin and its ability to engage in π-π stacking and hydrogen bonding interactions with biological targets .

Eigenschaften

Molekularformel |

C11H14N2 |

|---|---|

Molekulargewicht |

174.24 g/mol |

IUPAC-Name |

3-(1H-indol-4-yl)propan-1-amine |

InChI |

InChI=1S/C11H14N2/c12-7-2-4-9-3-1-5-11-10(9)6-8-13-11/h1,3,5-6,8,13H,2,4,7,12H2 |

InChI-Schlüssel |

BXAONLKMWZEOMT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C2C=CNC2=C1)CCCN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-4-yl)propan-1-amine can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the indole moiety onto a suitable precursor .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale chemical processes that ensure high yield and purity. These methods typically utilize continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-indol-4-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the benzene ring of the indole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Indoline derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1H-indol-4-yl)propan-1-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(1H-indol-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of various signaling pathways, resulting in diverse pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications on the Indole Ring

- Position of Indole Substitution: 3-(1H-Indol-3-yl)propan-1-amine (CAS 6245-89-2): The indole substitution at the 3-position (vs. 4-position in the target compound) is more common in natural products (e.g., serotonin). This positional isomer may exhibit enhanced binding to serotonin receptors but reduced novelty in targeting unexplored pathways . The 2-position substitution alters steric and electronic interactions compared to the 4-position .

- Functional Group Additions: N-((1-Benzylpiperidin-4-yl)methyl)-2-((1-(phenylsulfonyl)-1H-indol-4-yl)oxy)ethan-1-amine (14) (): Incorporation of a benzylpiperidine group and phenylsulfonyl moiety enhances affinity for cholinesterases and serotonin receptors, making it a multifunctional agent for Alzheimer’s disease. The sulfonyl group improves stability but may reduce cell permeability compared to the unmodified target compound . The quaternary ammonium structure contrasts with the primary amine in the target compound, altering charge distribution and target interactions .

Modifications to the Propanamine Chain

Chain Length and Branching :

- 4-(Piperidin-1-yl)butan-1-amine (): Replacement of the indole-propanamine backbone with a piperidine-substituted butanamine chain eliminates aromatic interactions, reducing affinity for serotoninergic targets but possibly enhancing selectivity for histamine H3 receptors .

- (1S,3R)-3-(1H-Indol-3-yl)-3-methylcyclopentan-1-amine (): Cyclization of the chain introduces rigidity, favoring selective binding to conformational epitopes in enzymes or receptors. The methyl group adds steric bulk, which may hinder or enhance target engagement depending on the binding pocket .

- Terminal Functional Groups: (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (): The α,β-unsaturated ketone moiety introduces electrophilicity, enabling covalent binding to nucleophilic residues in targets (e.g., kinases). This contrasts with the nucleophilic primary amine in the target compound, which likely participates in ionic or hydrogen-bonding interactions .

Heterocyclic Replacements

- The methyl group enhances metabolic stability . 3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine (): The imidazole-pyrimidine hybrid structure expands π-π stacking capabilities, possibly improving affinity for ATP-binding pockets in enzymes .

Biologische Aktivität

3-(1H-indol-4-yl)propan-1-amine, also known as tryptamine, is a compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C11H14N2

- Molecular Weight : 174.25 g/mol

- IUPAC Name : 3-(1H-indol-4-yl)propan-1-amine

- Structure : The compound features an indole ring system, which is known for its significant biological activities.

3-(1H-indol-4-yl)propan-1-amine exhibits its biological effects primarily through interactions with various receptors and enzymes:

- Serotonin Receptors : The compound acts as a partial agonist at serotonin receptors (5-HT receptors), influencing mood, cognition, and perception. Its interaction with these receptors is critical for its psychoactive effects .

- G Protein-Coupled Receptors (GPCRs) : It has been shown to modulate GPCR activity, which plays a role in numerous physiological processes including neurotransmission and immune responses .

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions and signaling cascades.

Biological Activities

Research indicates that 3-(1H-indol-4-yl)propan-1-amine possesses several notable biological activities:

Anticancer Properties

Studies have suggested that indole derivatives, including 3-(1H-indol-4-yl)propan-1-amine, exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is attributed to their ability to modulate various signaling pathways involved in cell proliferation and survival .

Neuropharmacological Effects

The compound's interaction with serotonin receptors links it to potential neuropharmacological benefits, including antidepressant and anxiolytic effects. Research has shown that compounds with similar structures can alleviate symptoms of anxiety and depression by enhancing serotonergic transmission .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in microorganisms .

Case Studies

Several studies have investigated the biological activity of 3-(1H-indol-4-yl)propan-1-amine:

- Study on Anticancer Activity : A study published in Frontiers in Pharmacology examined the anticancer effects of indole derivatives, including 3-(1H-indol-4-yl)propan-1-amine, on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at specific concentrations .

- Neuropharmacological Research : Another study focused on the anxiolytic effects of tryptamine analogs. The findings suggested that these compounds could significantly reduce anxiety-like behaviors in animal models through serotonin receptor modulation .

- Antimicrobial Efficacy : A research article highlighted the antimicrobial properties of indole derivatives against Staphylococcus aureus. The study reported that 3-(1H-indol-4-yl)propan-1-amine effectively inhibited bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.